1,2,3,4-Tetrahydroisoquinoline-1-thione
Overview
Description
1,2,3,4-Tetrahydroisoquinoline-1-thione is a heterocyclic compound belonging to the isoquinoline family. Isoquinoline alkaloids are a large group of natural products, and this compound forms an important class within this family.
Mechanism of Action
Target of Action
1,2,3,4-Tetrahydroisoquinoline-1-thione belongs to the class of 1,2,3,4-tetrahydroisoquinolines (THIQ), a large group of natural products known as isoquinoline alkaloids . THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders . .
Mode of Action
Thiq compounds are known to interact with their targets, leading to changes that result in their biological activities . More research is needed to elucidate the specific interactions of this compound with its targets.
Biochemical Pathways
Thiq compounds are known to exert diverse biological activities, suggesting they may affect multiple biochemical pathways .
Result of Action
Thiq compounds are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders , suggesting that this compound may have similar effects.
Biochemical Analysis
Biochemical Properties
1,2,3,4-Tetrahydroisoquinoline-1-thione plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of monoamine oxidase, an enzyme responsible for the breakdown of neurotransmitters such as dopamine and serotonin . By inhibiting monoamine oxidase, this compound can increase the levels of these neurotransmitters, potentially leading to antidepressant and neuroprotective effects . Additionally, this compound has been found to interact with dopamine receptors, further influencing neurotransmitter signaling pathways .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. In neuronal cells, this compound has been shown to protect against oxidative stress and neurotoxicity . It achieves this by scavenging free radicals and inhibiting the production of reactive oxygen species . Furthermore, this compound has been found to modulate cell signaling pathways, including the mitogen-activated protein kinase pathway, which plays a role in cell survival and apoptosis . This compound also influences gene expression by regulating the activity of transcription factors involved in neuroprotection and cell survival .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to monoamine oxidase, inhibiting its activity and preventing the breakdown of neurotransmitters . Additionally, this compound interacts with dopamine receptors, modulating their activity and influencing neurotransmitter signaling . The compound also exerts its effects by scavenging free radicals and reducing oxidative stress, thereby protecting cells from damage . Furthermore, this compound has been shown to regulate the expression of genes involved in cell survival and neuroprotection .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light and high temperatures . Long-term studies have shown that this compound can maintain its neuroprotective effects over extended periods, suggesting its potential for chronic therapeutic use . The degradation products of this compound may have different biological activities, which need to be further investigated .
Preparation Methods
The synthesis of 1,2,3,4-Tetrahydroisoquinoline-1-thione can be achieved through several methods. Traditional methods include the Pictet-Spengler reaction and the Bischler-Napieralski reaction. Recent approaches involve enyne metathesis, [2 + 2 + 2] cycloaddition, and the Diels-Alder reaction . Industrial production methods often involve catalytic processes to ensure high yield and purity.
Pictet-Spengler Reaction: This method involves the condensation of phenylethylamine with an aldehyde in the presence of an acid catalyst to form the tetrahydroisoquinoline core.
Bischler-Napieralski Reaction: This reaction involves the cyclization of β-phenylethylamine derivatives with a dehydrating agent to form the isoquinoline ring.
Enyne Metathesis: A modern approach that involves the reaction of enynes to form complex cyclic structures.
[2 + 2 + 2] Cycloaddition: This method involves the cycloaddition of three components to form the tetrahydroisoquinoline core.
Diels-Alder Reaction: A cycloaddition reaction between a conjugated diene and a substituted alkene to form the tetrahydroisoquinoline structure.
Chemical Reactions Analysis
1,2,3,4-Tetrahydroisoquinoline-1-thione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include:
Major products formed from these reactions include sulfoxides, sulfones, and various substituted tetrahydroisoquinoline derivatives .
Scientific Research Applications
1,2,3,4-Tetrahydroisoquinoline-1-thione has a wide range of scientific research applications:
Comparison with Similar Compounds
1,2,3,4-Tetrahydroisoquinoline-1-thione can be compared with other similar compounds within the isoquinoline family. Some of these compounds include:
1,2,3,4-Tetrahydroisoquinoline: A closely related compound with similar biological activities but lacking the thione group.
1-Methyl-1,2,3,4-Tetrahydroisoquinoline: A derivative with enhanced neuroprotective properties.
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid:
The uniqueness of this compound lies in its thione group, which imparts distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
3,4-dihydro-2H-isoquinoline-1-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NS/c11-9-8-4-2-1-3-7(8)5-6-10-9/h1-4H,5-6H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRXWBCKPECPALY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=S)C2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40384977 | |
Record name | 1,2,3,4-tetrahydroisoquinoline-1-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40384977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6552-60-9 | |
Record name | 1,2,3,4-tetrahydroisoquinoline-1-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40384977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3,4-tetrahydroisoquinoline-1-thione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How can 1,2,3,4-Tetrahydroisoquinoline-1-thiones be synthesized?
A1: One method involves photocyclization of N-alkyl-N-[(E)-2-phenylpropenyl]thiobenzamides. For instance, 2-Isopropyl-4-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline-1-thione was synthesized via this method [].
Q2: What are the structural characteristics of 2-Isopropyl-4-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline-1-thione?
A2: This compound, with the molecular formula C19H21NS [], exhibits spontaneous resolution upon recrystallization, indicating the presence of chiral centers. This suggests potential for investigating the distinct properties and applications of its enantiomers.
Q3: How do 1,2,3,4-Tetrahydroisoquinoline-1-thiones interact with other chemical entities?
A3: Research indicates that 3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline-1-thiones can react with amines in the presence of mercury(II) chloride []. This suggests the possibility of further exploring the reactivity of the 1,2,3,4-Tetrahydroisoquinoline-1-thione scaffold for derivatization and potential applications in synthetic chemistry.
Q4: Is there information available regarding the electronic properties of 1,2,3,4-Tetrahydroisoquinoline-1-thiones?
A4: While limited, research suggests that the electronic spectra of 1,2,3,4-Tetrahydroisoquinoline-1-thiones have been investigated []. This implies the existence of data concerning their absorption and potential fluorescence properties, which could be relevant for analytical techniques or potential applications in materials science.
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